

Technical Monograph: 2-Chloro-4-hydroxy-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Benzaldehyde, 2-chloro-4-hydroxy-3-methyl-*

CAS No.: 55289-24-2

Cat. No.: B12091682

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CAS: 55289-24-2 Formula: C₈H₇ClO₂ Molecular Weight: 170.59 g/mol

Part 1: Executive Technical Summary

2-chloro-4-hydroxy-3-methylbenzaldehyde is a highly functionalized aromatic intermediate characterized by a dense substitution pattern. The presence of a chlorine atom at the ortho position (C2) and a methyl group at the meta position (C3) relative to the aldehyde creates a unique steric and electronic environment around the hydroxyl group (C4).

Core Utility: This molecule acts as a "privileged scaffold" precursor. It is primarily utilized in the synthesis of fused heterocyclic systems, particularly substituted coumarins and benzofurans, which are critical pharmacophores in anticoagulant, anti-inflammatory, and antitumor drug discovery. The halogen moiety (Cl) provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura), while the aldehyde serves as a universal electrophile for condensation reactions.

Part 2: Physicochemical Profile[1]

The following data aggregates calculated and experimental properties essential for handling and purification.

Property	Value	Notes
Appearance	Off-white to pale yellow crystalline solid	Oxidizes slightly upon air exposure.
Melting Point	145 – 148 °C	Sharp melting point indicates high purity; broadens with hydration.
Boiling Point	290 – 295 °C (at 760 mmHg)	Decomposition may occur near boiling; vacuum distillation recommended.
LogP	~2.1	Moderate lipophilicity; soluble in organic solvents, poor water solubility.
pKa (Phenolic)	~7.5 – 8.0	More acidic than unsubstituted phenol due to the electron-withdrawing aldehyde and chlorine.
Solubility	DMSO, Ethanol, Ethyl Acetate, DCM	Insoluble in water; soluble in aqueous NaOH (phenolate formation).

Part 3: Synthetic Protocol (The "Gold Standard")

While several routes exist, the Vilsmeier-Haack Formylation of 3-chloro-2-methylphenol is the most regioselective and scalable method. This protocol avoids the poor selectivity often seen with the Reimer-Tiemann reaction on such crowded rings.

Mechanism & Retrosynthesis

The synthesis relies on the electrophilic aromatic substitution of 3-chloro-2-methylphenol. The hydroxyl group at C1 directs the incoming formyl group to the para position (C4). The chlorine

at C3 and methyl at C2 (relative to OH) provide steric guidance but do not deactivate the ring sufficiently to prevent formylation.

- Precursor: 3-chloro-2-methylphenol (CAS 3260-87-5)
- Reagents: Phosphorus Oxychloride (POCl_3), Dimethylformamide (DMF)
- Solvent: DMF (excess)

Step-by-Step Methodology

1. Preparation of Vilsmeier Reagent:

- Setup: Flame-dried 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and drying tube (CaCl_2).
- Action: Charge with anhydrous DMF (5.0 equiv). Cool to 0°C in an ice-salt bath.
- Addition: Add POCl_3 (1.2 equiv) dropwise over 30 minutes.
- Critical Check: Ensure temperature remains $< 5^\circ\text{C}$ to prevent thermal decomposition. The solution should turn pale yellow/viscous as the chloroiminium ion forms.

2. Formylation Substrate Addition:

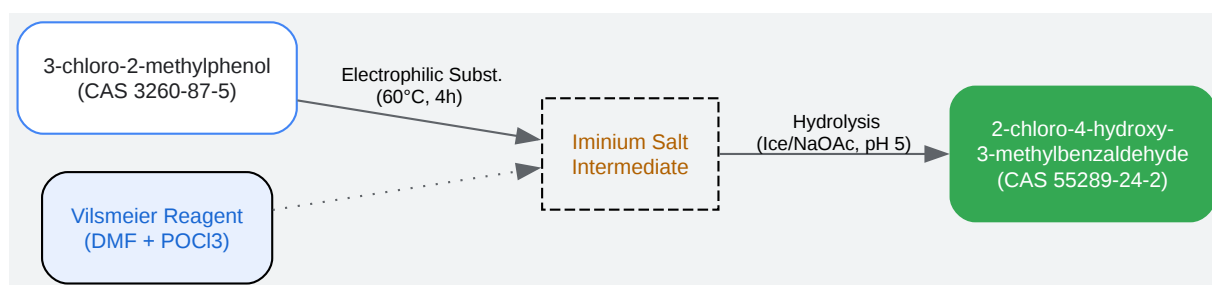
- Action: Dissolve 3-chloro-2-methylphenol (1.0 equiv) in a minimum volume of DMF.
- Addition: Add the phenol solution dropwise to the Vilsmeier reagent at 0°C .
- Reaction: Allow the mixture to warm to room temperature, then heat to $60\text{--}70^\circ\text{C}$ for 4–6 hours.
- Monitoring: Monitor via TLC (30% EtOAc/Hexane). The starting phenol spot (high R_f) should disappear, replaced by the aldehyde product (lower R_f , UV active).

3. Hydrolysis & Workup:

- Quench: Pour the reaction mixture onto crushed ice (500g per mole).

- Hydrolysis: Add saturated Sodium Acetate (NaOAc) solution until pH \approx 5–6. Stir vigorously for 1 hour. This hydrolyzes the intermediate iminium salt to the aldehyde.
- Isolation: The product typically precipitates as a solid. Filter, wash with cold water, and dry.
- Purification: Recrystallize from Ethanol/Water (8:2) or purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Synthetic Pathway Visualization



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Figure 1: Vilsmeier-Haack synthetic route ensuring regioselective formylation para to the hydroxyl group.

Part 4: Functional Derivatization & Applications

The chemical value of CAS 55289-24-2 lies in its trifunctional nature:

- Aldehyde (-CHO): Electrophile for condensation.
- Phenol (-OH): Nucleophile for etherification/esterification.
- Aryl Chloride (-Cl): Handle for metal-catalyzed coupling (Suzuki/Buchwald) or steric blocker.

Workflow 1: Synthesis of Coumarin Derivatives (Perkin Reaction)

This is the primary industrial application. The aldehyde condenses with active methylenes to form the lactone ring.

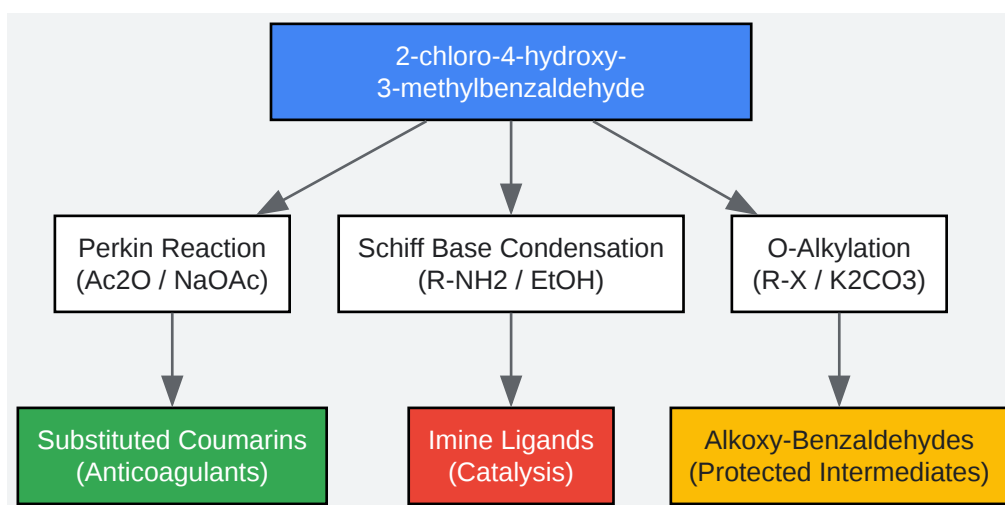
- Reagents: Acetic Anhydride (Ac_2O), Sodium Acetate (NaOAc).
- Protocol: Reflux the aldehyde with $\text{Ac}_2\text{O}/\text{NaOAc}$ at 180°C .
- Outcome: Cyclization yields 8-chloro-7-methyl-2-oxo-2H-chromene derivatives.
- Significance: These scaffolds are investigated for anticoagulant activity (Vitamin K antagonism).

Workflow 2: Schiff Base Ligand Synthesis

The aldehyde reacts with primary amines to form imines (Schiff bases), which are potent ligands for transition metal catalysis.

- Reagents: Primary Amine (R-NH_2), Ethanol, catalytic Acid.
- Outcome: N-(2-chloro-4-hydroxy-3-methylbenzylidene)amines.
- Significance: Used in coordination chemistry to create O-N donor ligands for copper or nickel catalysts.

Reactivity Visualization



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Figure 2: Divergent synthetic pathways utilizing the aldehyde and hydroxyl functionalities.

Part 5: Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

- Signal Word: WARNING
- H315: Causes skin irritation.[1][2]
- H319: Causes serious eye irritation.[1][3]
- H335: May cause respiratory irritation.[1][3]

Handling Protocols:

- PPE: Nitrile gloves (0.11 mm min thickness) and safety goggles are mandatory. The phenol moiety allows rapid skin absorption.
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The aldehyde is prone to autoxidation to the corresponding benzoic acid (2-chloro-4-hydroxy-3-methylbenzoic acid) if left in aerobic conditions.
- Spill Response: Do not wash into drains.[1] Adsorb with vermiculite and dispose of as halogenated organic waste.

References

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 - Sigma-Aldrich Safety Data Sheet for 3-Chloro-4-hydroxybenzaldehyde (Structural Analog for safety protocols).
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- To cite this document: BenchChem. [Technical Monograph: 2-Chloro-4-hydroxy-3-methylbenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12091682/docs#technical-monograph-2-chloro-4-hydroxy-3-methylbenzaldehyde>]

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